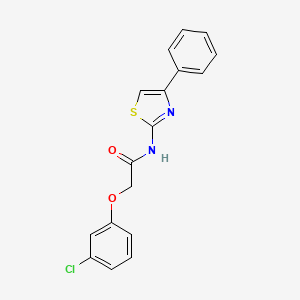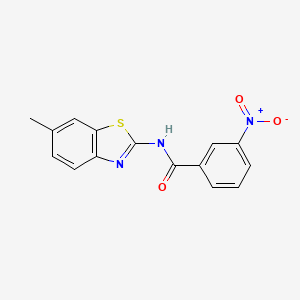![molecular formula C16H11N3OS B5518317 6-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5518317.png)
6-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4(3H)-ones has been explored through various methods. One notable approach is a one-step catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, offering a green synthesis pathway for these compounds (Shi et al., 2018). This method is characterized by its step economy and simplified purification process.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been thoroughly characterized using various spectroscopic techniques. In one study, a compound with a similar structure was fully characterized by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry, and elemental analysis, revealing its complex heterocyclic system (Noh et al., 2020).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, leading to diverse derivatives with significant biological activity. For instance, reactions with Vilsmeier reagents produce formamidino compounds, while reactions with pyrrolidine under different conditions yield bisamides and other related compounds, demonstrating the chemical versatility of these molecules (Wagner et al., 1993).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. Detailed crystallographic analysis has provided insights into the molecule's conformation and intermolecular interactions, which are vital for its application in materials science and drug design (Hu et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thieno[2,3-d]pyrimidin-4(3H)-ones are influenced by their molecular structure. Studies have shown that substitutions on the thieno[2,3-d]pyrimidine ring can significantly impact the molecule's electronic properties and, consequently, its chemical behavior. These properties are essential for the development of novel compounds with targeted biological activities (Ashalatha et al., 2007).
Aplicaciones Científicas De Investigación
Antioxidant Activity
Research has demonstrated the synthesis of thieno[2,3-d]pyrimidine derivatives showing significant in vitro antioxidant activity. Compounds with electron-donating substituents on the thienopyrimidine ring exhibited enhanced radical scavenging abilities, suggesting their potential as antioxidant agents (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Antimicrobial and Anti-inflammatory Agents
A study on thieno[2,3-d]pyrimidine derivatives highlighted their significant antibacterial, antifungal, and anti-inflammatory activities. The incorporation of various groups into the heterocyclic ring system was found to enhance these biological activities, indicating their potential use in treating infections and inflammation (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Anticancer Activity
Several thieno[2,3-d]pyrimidines have been synthesized and screened for their anticancer activities. Notably, derivatives containing the thieno[2,3-d]pyrimidine scaffold have demonstrated significant activity against various carcinoma cell lines, suggesting their potential as therapeutic agents for cancer treatment (Snégaroff, Lassagne, Bentabed-Ababsa, Nassar, Ely, Hesse, Perspicace, Derdour, & Mongin, 2009).
Nonlinear Optical (NLO) Properties
Research into thieno[2,3-d]pyrimidine derivatives has also explored their potential in nonlinear optics (NLO). Studies have shown that certain derivatives exhibit considerable NLO properties, making them candidates for optoelectronic applications and high-tech devices (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
Synthesis and Characterization
The synthesis and characterization of thieno[2,3-d]pyrimidine derivatives have been a major area of interest, with studies focusing on their chemical structures, biological activities, and potential applications. These compounds have shown promising antibacterial and antifungal activities, indicating their usefulness in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Propiedades
IUPAC Name |
6-phenyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c20-16-13-10-14(12-6-2-1-3-7-12)21-15(13)17-11-19(16)18-8-4-5-9-18/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGDGLAAODVDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)
![2-pyridin-2-yl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5518253.png)

![4-[2-(benzyloxy)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5518272.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5518273.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)
![1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5518280.png)
![3-isobutyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5518284.png)

![N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5518297.png)
![2-{3-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)carbonyl]-5-methyl-1H-pyrazol-1-yl}-N-methylacetamide](/img/structure/B5518305.png)
![N-ethyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5518312.png)
